molecular formula C7H8ClN3O3 B2913326 Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI) CAS No. 151112-05-9

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)

Cat. No.: B2913326
CAS No.: 151112-05-9
M. Wt: 217.61
InChI Key: SZCNDUDBMDLVMR-JEDNCBNOSA-N
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Description

This compound is a fused bicyclic heterocycle featuring an imidazole ring fused to a pyrimidine ring at the [1,5-c] position. The tetrahydro-pyrimidine moiety introduces partial saturation, reducing aromaticity and enhancing conformational flexibility. The carboxylic acid group at the 7-position and the (S)-configuration contribute to its stereochemical specificity, while the monohydrochloride salt improves solubility and stability for pharmaceutical applications. Its molecular formula is approximately C₈H₉ClN₃O₃ (molecular weight ~229.63 g/mol when accounting for the hydrochloride) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazo[1,5-c]pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents onto the imidazo[1,5-c]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in key biological processes, such as kinases and proteases . The compound’s ability to modulate these targets can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Imidazo-Pyrimidine Family

a. (S)-Methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 195.18 g/mol
  • Key Differences : Replaces the carboxylic acid with a methyl ester, eliminating ionic character. This reduces water solubility compared to the hydrochloride salt of the target compound. The ester derivative is often used as an intermediate in synthesis .

b. 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic Acid Methyl Ester

  • Synthesis : Derived from L-histidine methylester and imidazole-2-carboxaldehyde (Im2CO), highlighting the role of histidine derivatives in constructing the imidazo-pyrimidine core .

c. 7-Chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine

  • Molecular Formula : C₉H₁₂ClN₅
  • Molecular Weight : 231.68 g/mol
  • The [1,2-a] fusion alters ring electronics compared to the [1,5-c] system in the target compound .

Heterocyclic Isomers and Fused Systems

a. Imidazo[1,2-b]pyridazines

  • Structural Features : Shared nitrogen atom between imidazole and pyridazine rings.
  • Pharmacological Relevance : Widely explored for kinase inhibition (e.g., JAK2, ALK) due to planar aromatic systems. Transition-metal-catalyzed syntheses (e.g., Pd/Cu) are common, unlike the target compound’s histidine-based route .

b. Imidazo[4,5-c]quinoline-4-amine

  • Structural Features: Fused quinoline-imidazole system with an amine substituent.
  • The target compound’s tetrahydro-pyrimidine and carboxylic acid groups offer distinct solubility and targeting profiles .

Thione Derivatives

a. 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]imidazo[1,5-c]pyrimidine-5(6H)-thiones

  • Synthesis : Derived from 2-isothiocyanato-tetrahydrobenzothiophene carbonitriles and hydrazides. The thione group enhances metal-binding capacity, differing from the carboxylic acid’s ionic interactions .

Physicochemical and Pharmacological Comparisons

Property Target Compound Methyl Ester Analog Imidazo[1,2-b]pyridazine
Solubility High (HCl salt) Low (neutral ester) Moderate (aromatic core)
Synthetic Route Histidine-based cyclization Esterification of acid Transition-metal catalysis
Bioactivity Underexplored Intermediate Kinase inhibition
Molecular Flexibility Moderate (tetrahydro-pyrimidine) Moderate Rigid (fully aromatic)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis via histidine derivatives (e.g., L-histidine methylester) is less common than transition-metal-catalyzed routes used for imidazo[1,2-b]pyridazines .
  • Solubility Advantage: The monohydrochloride salt significantly enhances aqueous solubility compared to neutral esters or thione derivatives, making it preferable for drug formulation .
  • Pharmacological Potential: While imidazo[1,2-b]pyridazines dominate kinase inhibitor research, the target compound’s tetrahydro-pyrimidine core and carboxylic acid group may offer unique interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .

Biological Activity

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI) is a heterocyclic compound characterized by its unique fused imidazole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8_{8}H10_{10}ClN3_{3}O3_{3}
  • Molecular Weight : Approximately 221.73 g/mol
  • IUPAC Name : (S)-5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride

The presence of functional groups such as a carboxylic acid and an oxo group contributes to its reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that Imidazo[1,5-c]pyrimidine derivatives exhibit significant anti-inflammatory effects. In experimental models, the compound has shown:

  • Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as prostaglandins.
  • Results : Reduced paw swelling in animal models and lower levels of inflammatory markers in serum samples.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Notable findings include:

  • In vitro Studies : Demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.03 to 5.0 μM against specific bacterial strains were reported .

Anticancer Potential

The anticancer properties of Imidazo[1,5-c]pyrimidine derivatives are under investigation. Key observations include:

  • Cell Proliferation : The compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with survival and death.

The biological activities of Imidazo[1,5-c]pyrimidine derivatives are attributed to their interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and protein synthesis.
  • Receptor Modulation : It can interact with receptors involved in inflammatory responses and cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Oxo-4H-pyrido[3,2-e]pyrimidine-6-carboxylic acidPyrido ring fused with pyrimidineAntiviral propertiesDifferent ring fusion
4-Oxo-2-thioxoimidazolidin-3-carboxylic acidImidazolidin ring systemAntimicrobial activityThio group presence
2-Amino-4(3H)-quinazolinoneQuinazoline structureAnticancer activityDifferent nitrogen placement

This table illustrates the diversity within heterocyclic compounds while highlighting the unique features of Imidazo[1,5-c]pyrimidine derivatives that may confer distinct biological activities.

Case Studies

Several case studies have documented the efficacy of Imidazo[1,5-c]pyrimidine derivatives:

  • Anti-inflammatory Study : A study involving the administration of the compound in a rat model showed a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
  • Antimicrobial Efficacy : In vitro testing against Mycobacterium tuberculosis demonstrated promising results with MIC values significantly lower than those observed for standard antibiotics.
  • Cancer Cell Line Testing : The compound was tested on MCF-7 breast cancer cells and exhibited a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.

Properties

IUPAC Name

(7S)-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3.ClH/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5;/h2-3,5H,1H2,(H,9,13)(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCNDUDBMDLVMR-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N2C1=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N2C1=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151112-05-9
Record name (7S)-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride
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